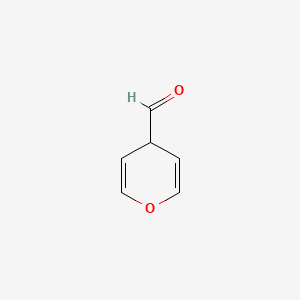
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically involves the bromination of 9-(tridecan-7-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted carbazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or different functional groups.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Utilized in the development of materials for photonic devices due to its unique electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. The bromine atoms and alkyl chain influence its electronic properties, enhancing its performance in devices. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
- 2,7-Dibromo-9-(tridecan-7-yl)-9H-fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole stands out due to its unique combination of bromine atoms and a long alkyl chain. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and material science.
Propiedades
Fórmula molecular |
C25H33Br2N |
|---|---|
Peso molecular |
507.3 g/mol |
Nombre IUPAC |
2,7-dibromo-9-tridecan-7-ylcarbazole |
InChI |
InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |
Clave InChI |
VJURLWMLNNLMDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)




![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)






